An In-depth Technical Guide to the Chemical Structure and Synthesis of JWH-116
An In-depth Technical Guide to the Chemical Structure and Synthesis of JWH-116
This technical guide provides a comprehensive overview of the synthetic cannabinoid JWH-116, designed for researchers, scientists, and drug development professionals. The document details its chemical properties, a plausible synthesis pathway, and key experimental protocols for its characterization.
Chemical Structure and Properties
JWH-116, with the IUPAC name (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone, is a synthetic cannabinoid belonging to the naphthoylindole family.[1] It is structurally an analog of JWH-018, featuring an ethyl group at the 2-position of the indole (B1671886) ring.[1]
Physicochemical Data
The key physicochemical properties of JWH-116 are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone | [1][2] |
| Molecular Formula | C₂₆H₂₇NO | [1][2][3] |
| Molecular Weight | 369.5 g/mol | [1][2][3] |
| CAS Number | 619294-64-3 | [1][2] |
| Appearance | A solution in methanol | [2] |
| SMILES | CCCCCN1C2=CC=CC=C2C(=C1CC)C(=O)C3=CC=CC4=CC=CC=C43 | [1][3] |
| InChI | InChI=1S/C26H27NO/c1-3-5-10-18-27-23(4-2)25(22-15-8-9-17-24(22)27)26(28)21-16-11-13-19-12-6-7-14-20(19)21/h6-9,11-17H,3-5,10,18H2,1-2H3 | [1][3] |
| InChIKey | AQHPTHKEKSWGPO-UHFFFAOYSA-N | [1][3] |
Solubility
| Solvent | Solubility |
| DMF | 16 mg/ml |
| DMSO | 11 mg/ml |
| Ethanol | 10 mg/ml |
Synthesis of JWH-116
The synthesis of JWH-116 can be achieved through a two-step process, which is a common method for preparing 1-alkyl-3-(1-naphthoyl)indoles. This involves the N-alkylation of 2-ethylindole followed by a Friedel-Crafts acylation with 1-naphthoyl chloride.
Experimental Protocol: Synthesis of (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone (JWH-116)
Step 1: N-Alkylation of 2-Ethylindole to form 2-Ethyl-1-pentyl-1H-indole
-
To a solution of 2-ethylindole in dimethyl sulfoxide (B87167) (DMSO), add powdered potassium hydroxide (B78521) (KOH).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopentane dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-ethyl-1-pentyl-1H-indole.
Step 2: Friedel-Crafts Acylation to form JWH-116
-
Dissolve 2-ethyl-1-pentyl-1H-indole in a dry, non-polar solvent such as dichloromethane (B109758) or toluene (B28343) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise while maintaining the low temperature.
-
To this mixture, add a solution of 1-naphthoyl chloride in the same solvent dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by carefully adding ice-water, followed by dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting crude product by column chromatography on silica gel to obtain JWH-116.
Biological Activity and Signaling Pathways
JWH-116 is a potent agonist of the cannabinoid receptor 1 (CB1), with a reported binding affinity (Ki) of 52 ± 5 nM.[1] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.
CB1 Receptor Signaling Cascade
Upon agonist binding, the CB1 receptor couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ-subunit of the G-protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and reduced neuronal excitability.
Experimental Protocols
Competitive Radioligand Binding Assay for CB1 Receptor
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the CB1 receptor.[4]
Materials:
-
Cell membranes expressing human CB1 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
Test compound (JWH-116)
-
Non-specific binding control (e.g., a high concentration of a known CB1 agonist)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4)[4]
-
96-well plates
-
Cell harvester and glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of JWH-116 in assay buffer.
-
Dilute the radioligand to a final concentration of ~0.5-1.0 nM in assay buffer.[4]
-
Prepare the non-specific binding control.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Incubation: Incubate the plate at 30°C for 90 minutes.[4]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer.[4]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[4]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of JWH-116.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
G Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channel Activation Assay
This assay measures the functional consequence of CB1 receptor activation by assessing the opening of GIRK channels. A common method involves using a thallium flux assay in a cell line co-expressing the CB1 receptor and GIRK channels.
Principle:
Activation of the CB1 receptor by an agonist like JWH-116 leads to the activation of GIRK channels. The assay uses thallium (Tl⁺) as a surrogate for potassium (K⁺). When the GIRK channels open, Tl⁺ flows into the cells, and its intracellular concentration is measured using a Tl⁺-sensitive fluorescent dye.
General Protocol Outline:
-
Cell Culture: Use a stable cell line (e.g., HEK293) co-expressing the human CB1 receptor and the desired GIRK channel subunits (e.g., GIRK1/2).
-
Cell Plating: Seed the cells into a 96- or 384-well plate.
-
Dye Loading: Incubate the cells with a Tl⁺-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of JWH-116 to the wells.
-
Thallium Flux: Add a stimulus buffer containing Tl⁺.
-
Fluorescence Reading: Measure the change in fluorescence over time using a plate reader. An increase in fluorescence indicates Tl⁺ influx and, therefore, GIRK channel activation.
-
Data Analysis: Plot the fluorescence change against the log concentration of JWH-116 to generate a dose-response curve and determine the EC₅₀ value.
This guide provides a foundational understanding of the chemical and biological aspects of JWH-116 for research and development purposes. All experimental work should be conducted in accordance with local regulations and safety guidelines.
